molecular formula C24H23ClN4O3 B1673237 HhAntag CAS No. 496794-70-8

HhAntag

Cat. No.: B1673237
CAS No.: 496794-70-8
M. Wt: 450.9 g/mol
InChI Key: UBHJFPVTEATUFS-UHFFFAOYSA-N
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Description

HhAntag is a specific, potent, and orally active small molecule antagonist of the Hedgehog (Hh) signaling pathway. It is known for its ability to inhibit the activity of the signaling receptor Smoothened (SMO), which plays a crucial role in the Hh pathway. This pathway is involved in various developmental processes and has been associated with tumorigenesis in several human tissues .

Biochemical Analysis

Biochemical Properties

HhAntag interacts with the SMO receptor, a key protein in the Hh pathway . By inhibiting SMO, this compound effectively blocks the Hh pathway, which plays a crucial role in various biochemical reactions, particularly those involved in cell growth and differentiation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation and promotes cell death in a dose-dependent manner . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the SMO receptor . This binding inhibits the activation of the Hh pathway, leading to changes in gene expression and ultimately affecting cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment of tumor-bearing mice with this compound led to a significant inhibition of tumor growth

Metabolic Pathways

This compound is involved in the Hh signaling pathway, a crucial metabolic pathway in cells . It interacts with the SMO receptor, affecting the activation of this pathway .

Subcellular Localization

This compound targets the SMO receptor, which is a component of the cell membrane Therefore, the subcellular localization of this compound is likely at the cell membrane where SMO is located

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HhAntag involves multiple steps, starting with the preparation of key intermediates. The final product is obtained through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

HhAntag undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .

Scientific Research Applications

Introduction to HhAntag

This compound, a Hedgehog signaling antagonist, plays a significant role in various biological processes and therapeutic applications. The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in several diseases, including cancer. This compound has emerged as a potent inhibitor of this pathway, with diverse applications in research and clinical settings.

Cancer Research and Treatment

This compound has been extensively studied for its effects on tumorigenesis. It has demonstrated efficacy in inhibiting the Hedgehog pathway across various cancer cell lines, showing an IC50 ranging from approximately 2 μM to over 30 μM . Notably, this compound has been reported to be about ten times more potent than cyclopamine, another Hedgehog inhibitor.

Case Study: Xenograft Models

In vivo studies involving xenograft models of pancreatic and colon adenocarcinoma have shown that oral administration of this compound resulted in significant tumor growth inhibition—29% for pancreatic and 48% for colon cancers . This suggests that this compound may be a viable therapeutic agent for treating cancers associated with aberrant Hedgehog signaling.

Chondrogenesis Inhibition

This compound has been shown to inhibit chondrogenesis in vitro, impacting the differentiation of mesenchymal cells into chondrocytes. In micromass cultures treated with varying concentrations of this compound, there was a marked decrease in cartilage nodule formation, as evidenced by Alcian blue staining .

Dental Tissue Development

Research indicates that this compound influences the morphology and function of ameloblasts and odontoblasts—cells involved in tooth development. In studies where ameloblasts were treated with this compound, significant morphological changes were observed over time, leading to disorganized enamel and dentin matrices .

Implications for Dental Regeneration

These findings suggest potential applications of this compound in dental tissue engineering, where modulation of cell differentiation could enhance regenerative strategies.

Skeletal Development Studies

This compound's ability to inhibit skeletal development processes has been leveraged to understand the roles of Hedgehog signaling in bone formation. Studies have shown that treatment with this compound can effectively suppress the proliferation and hypertrophy of chondrocytes during endochondral ossification .

Potential Therapeutic Applications

This property could be useful in developing treatments for conditions characterized by abnormal bone growth or ossification disorders.

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibits tumor growth in xenograft models29% inhibition in pancreatic cancer; 48% in colon cancer
ChondrogenesisSuppresses differentiation of mesenchymal cellsSignificant reduction in cartilage nodule formation
Dental Tissue DevelopmentAffects ameloblast and odontoblast morphologyDisorganization of enamel/dentin matrices observed
Skeletal DevelopmentModulates endochondral ossificationInhibits chondrocyte proliferation and hypertrophy

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and specificity for the SMO receptor. It has been shown to be ten times more potent than cyclopamine in inhibiting the Hh pathway. Additionally, this compound exhibits significant oral bioavailability and efficacy in various in vitro and in vivo models, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

HhAntag, a Hedgehog signaling antagonist, has emerged as a significant compound in the study of chondrogenesis and related biological processes. This article synthesizes findings from various studies to elucidate the biological activity of this compound, particularly its effects on cartilage formation and signaling pathways.

This compound primarily functions by inhibiting the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The compound has been shown to suppress chondrogenesis—the process by which cartilage is formed—through several mechanisms:

  • Inhibition of Chondrogenesis : In micromass cultures of limb mesenchymal cells, this compound effectively blocked chondrogenesis in a dose-dependent manner. This was monitored through Alcian blue staining, which indicated reduced cartilage nodule formation, and quantitative PCR analysis showed downregulation of key chondrogenic genes such as Sox9, Acan, and Col2a1 .
  • Modulation of BMP Signaling : this compound not only inhibits Hh signaling but also modulates both canonical (pSmad1/5/8) and non-canonical (pp38) Bone Morphogenetic Protein (BMP) signaling pathways. This modulation occurs even in the presence of rhBMP-2, a potent pro-chondrogenic factor .

Table 1: Effects of this compound on Key Biological Markers

Biological Marker Control Group 1.0 mM this compound 5.0 mM this compound
Alcian Blue StainingHighModerateLow
Sox9 ExpressionHighModerateLow
Acan ExpressionHighModerateLow
Col2a1 ExpressionHighLowVery Low

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental settings:

  • Chondrogenesis Inhibition : In vitro experiments using limb mesenchymal cells revealed that treatment with this compound significantly reduced the formation of cartilage nodules compared to control groups. The reduction was evident with both Alcian blue staining and gene expression analyses .
  • Ectopic Cartilage Formation : In a study involving the implantation of rhBMP-2-coated beads near metacarpal elements in cultured forelimb explants, this compound co-treatment counteracted the formation of ectopic cartilage, suggesting its potential therapeutic application in conditions associated with abnormal cartilage growth .
  • Toxicity Assessment : LIVE/DEAD viability assays indicated that while 5.0 mM this compound led to some cytotoxic effects, lower concentrations did not exhibit significant toxicity to the cultured cells . This finding is crucial for determining safe dosage levels for potential clinical applications.

Table 2: Summary of Case Studies

Study Focus Findings
Chondrogenesis InhibitionSignificant reduction in cartilage nodule formation with this compound treatment
BMP Signaling ModulationAltered BMP signaling pathways observed with co-treatment
Cytotoxicity AnalysisHigher concentrations showed increased cell death; lower concentrations were safe

Properties

IUPAC Name

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJFPVTEATUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432730
Record name HhAntag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496794-70-8
Record name HhAntag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.